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Compound of Interest

2H-Azepin-2-one, hexahydro-1-(2-
propenyl)-

Cat. No.: B097436

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-allyl-¢-
caprolactam (also known as 1-allyl-azepan-2-one), a key monomer in the synthesis of
functionalized polymers. This document collates available Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a centralized resource for the
characterization of this compound. Detailed experimental protocols are provided to ensure
reproducibility, and logical workflows are visualized to aid in data interpretation.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of N-allyl-e-caprolactam.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for N-allyl-e-caprolactam

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b097436?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Coupling

Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz

5.76 ddt 16.8,10.4, 6.0 1H N-CH2-CH=CH:
5.15-5.19 m 1H N-CH2-CH=CHH
5.12-5.14 m 1H N-CHz2-CH=CHH
4.01 ddd 6.0,1.4,14 2H N-CH2-CH=CH:
3.29-3.31 m 2H N-CH2-CH2-
2.53-2.56 m 2H -CO-CHz2-

-CHz-
1.60-1.74 m 6H CH2CH2CH.-

CHa-

Source: Eur. J. Org. Chem. 2008, Supporting Information[1]

Note: As of the latest search, specific published 3C NMR data for N-allyl-e-caprolactam was not

available in the cited literature.

Infrared (IR) Spectroscopy

Note: As of the latest search, a specific published IR spectrum for N-allyl-e-caprolactam was

not available in the cited literature. General characteristic absorption bands for similar

structures would be expected around:
e ~1630 cm~1 (C=0, amide | band)

e ~1645 cm~1 (C=C, vinyl stretch)

e ~3080 cm~! (=C-H stretch)

e ~2850-2950 cm~1 (C-H stretch, aliphatic)

Mass Spectrometry (MS)
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Note: As of the latest search, specific published mass spectrometry data for N-allyl-¢-
caprolactam was not available in the cited literature. The expected molecular weight is 153.22
g/mol . A low-resolution mass spectrum would likely show the molecular ion peak [M]* at m/z =
153.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic
characterization of N-allyl-e-caprolactam.

Synthesis of N-allyl-e-caprolactam

N-allyl-e-caprolactam was prepared from e-caprolactam.[1] While the full detailed protocol from
the primary literature is extensive, a general summary is as follows: e-caprolactam (10.62 g, 94
mmol) is reacted with an allylating agent in an appropriate solvent. After the reaction is
complete, the solvent is removed, and the resulting residue is purified by column
chromatography on silica gel to yield the N-allylamide product.[1]

Synthesis Workflow

Allylating Agent

+ Solvent }

Solvent Removal » Column Chromatography N-allyl-e-caprolactam

e-caprolactam

Click to download full resolution via product page

Synthesis of N-allyl-e-caprolactam.

NMR Spectroscopy Protocol

The *H NMR spectrum was recorded on a 400 MHz spectrometer. The sample was dissolved in
deuterated chloroform (CDClIsz). Chemical shifts are reported in parts per million (ppm) relative
to tetramethylsilane (TMS) as an internal standard.
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NMR Analysis Workflow

Dissolve Sample in CDCl3

400 MHz NMR Spectrometer

l

Data Processing
(Referencing to TMS)

Spectral Analysis

Click to download full resolution via product page
'H NMR Experimental Workflow.

IR and MS Spectroscopy Protocols

As specific experimental details for IR and MS analysis of N-allyl-e-caprolactam were not
available in the reviewed literature, generalized workflows are presented below based on

standard laboratory practices.
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General IR Spectroscopy Workflow

Prepare Sample
(e.g., neat liquid film)

l

FTIR Spectrometer

Acquire IR Spectrum

Identify Functional Group
Vibrations
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General IR Spectroscopy Workflow.
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General MS Workflow
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General Mass Spectrometry Workflow.

Logical Relationships in Spectroscopic Data
Interpretation

The structural elucidation of N-allyl-e-caprolactam from its spectroscopic data follows a logical

progression.
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Structure Elucidation Logic
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Proposed Structure of
N-allyl-e-caprolactam
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Data Integration for Structural Confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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